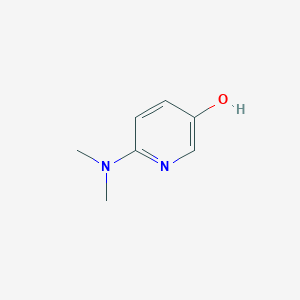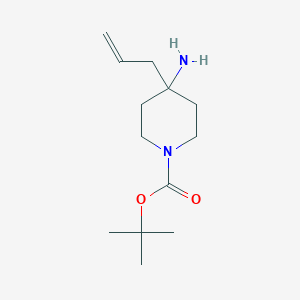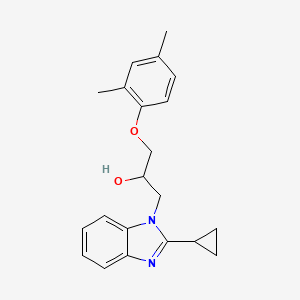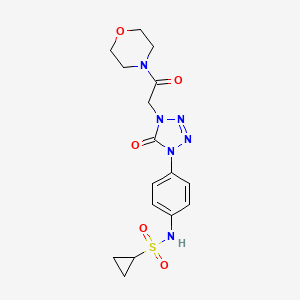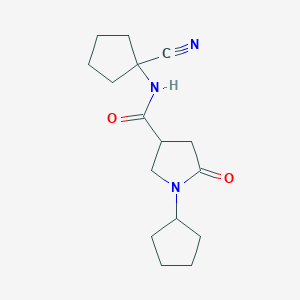![molecular formula C15H9ClIN3OS B2400905 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide CAS No. 392241-67-7](/img/structure/B2400905.png)
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide (also known as CITB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. CITB is a thiadiazole derivative, which is a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Scientific Research Applications
Synthesis and Structural Characterization
Compounds with structures similar to N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide have been synthesized through various chemical reactions, demonstrating the versatility and interest in thiadiazole derivatives in the chemical community. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives showcased a methodological approach to creating compounds with potential antiviral activity against the tobacco mosaic virus (Chen et al., 2010). Another study involved the creation of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, highlighting the antimicrobial potential of these compounds (Sah et al., 2014).
Antimicrobial and Antiviral Activities
Research into thiadiazole derivatives has identified antimicrobial and antiviral potentials, with some compounds showing moderate activity against pathogens like Escherichia coli, Salmonella typhi, and various fungal strains (Sah et al., 2014). These activities highlight the potential therapeutic applications of these compounds in treating or managing infections.
Anticancer Properties
Thiadiazole derivatives have also been investigated for their anticancer properties. Novel thiadiazoles incorporating a pyrazole moiety were prepared, and some demonstrated significant anticancer activity against breast carcinoma cell lines, indicating the potential for developing new cancer therapies (Gomha et al., 2014).
Corrosion Inhibition
The study of 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors for mild steel in acidic solutions revealed that certain compounds can significantly inhibit corrosion, suggesting applications in industrial processes and materials science (Bentiss et al., 2007).
Electronic and Structural Analysis
Density Functional Theory (DFT) calculations have been utilized to study the structural and electronic properties of thiadiazole derivatives, providing insights into their molecular geometries, electronic configurations, and potential applications in materials science, such as in nonlinear optics and electronic devices (Kerru et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing thethiadiazole and indole moieties, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that thethiadiazole ring is a very weak base due to the inductive effect of the sulfur atom and possesses relatively high aromaticity . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
For instance, compounds containing the thiadiazole moiety have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
The compound’s physical and chemical properties, such as its density of1.229g/cm3 , could potentially influence its pharmacokinetic profile.
Result of Action
Compounds with similar structures have shown diverse biological activities, suggesting that this compound could potentially have a wide range of effects at the molecular and cellular levels .
Action Environment
The compound’s physical and chemical properties, such as its density of1.229g/cm3 , could potentially be influenced by environmental conditions.
properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClIN3OS/c16-11-7-3-1-5-9(11)14-19-20-15(22-14)18-13(21)10-6-2-4-8-12(10)17/h1-8H,(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVZDDLTAPBCJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClIN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2400823.png)
![2-chloro-N-{3-[(4-fluorophenyl)methoxy]phenyl}pyridine-3-carboxamide](/img/structure/B2400824.png)
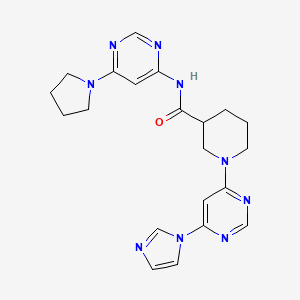
![2,4-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2400829.png)
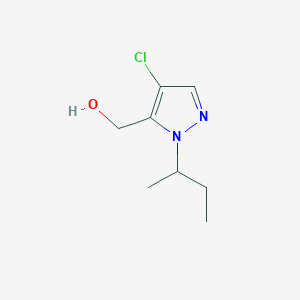

![8-(2-aminophenyl)-3-(3-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400832.png)

